Imidazo[1,2-b]pyridazine-3-sulfonamide
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Overview
Description
Imidazo[1,2-b]pyridazine-3-sulfonamide is a heterocyclic compound that belongs to the imidazopyridazine family. These compounds are known for their diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
Imidazo[1,2-b]pyridazine-3-sulfonamide primarily targets IL-17A , a major pathological cytokine secreted from Th17 cells . IL-17A is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .
Mode of Action
The compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through IL-17R . By inhibiting IL-17A, the compound can potentially reduce the pro-inflammatory responses that contribute to chronic autoimmune diseases .
Biochemical Pathways
The critical importance of the IL-23/IL-17 axis to the pathogenesis of psoriatic disease has resulted in many new biological treatments targeting these cytokines . By inhibiting IL-17A, the compound can potentially disrupt this axis, thereby alleviating symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Pharmacokinetics
Moreover, anti-drug antibodies against anti-IL-17A antibodies may arise in some patients and may reduce the efficacy of antibodies directed to IL-17A over time .
Result of Action
The inhibition of IL-17A by this compound can contribute to the treatment of chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . These biologics dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-b]pyridazine-3-sulfonamide has been identified as an inhibitor of IL-17A , a cytokine that plays a key role in inflammatory responses . It also inhibits TAK1, a kinase involved in cell growth, differentiation, and apoptosis .
Cellular Effects
This compound has shown to inhibit the growth of multiple myeloma cell lines . It also contributes to the treatment of chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis by inhibiting IL-17A .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of IL-17A and TAK1 . IL-17A is a cytokine secreted from Th17 cells that signals through IL-17R . TAK1 is a kinase that is activated by various extracellular signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine-3-sulfonamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridazine with sulfonyl chlorides in the presence of a base like triethylamine can yield the desired sulfonamide .
Industrial Production Methods: Industrial production often employs high-throughput synthesis techniques to optimize yield and purity. This may involve automated synthesis platforms and continuous flow reactors to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-b]pyridazine-3-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antitubercular and anticancer activities.
Imidazo[1,2-b]pyridine: Exhibits significant activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyrimidine: Used in the development of new synthetic methodologies and drug development.
Uniqueness: Imidazo[1,2-b]pyridazine-3-sulfonamide stands out due to its sulfonamide group, which enhances its solubility and bioavailability. This makes it a more versatile compound for various pharmacological applications compared to its analogs .
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H,(H2,7,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFKHPWXOXGGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411271-21-9 |
Source
|
Record name | imidazo[1,2-b]pyridazine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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